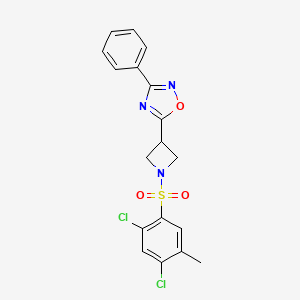
5-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C18H15Cl2N3O3S and its molecular weight is 424.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 5-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of the compound includes:
- An oxadiazole ring , which is known for its role in various biological activities.
- A sulfonyl group that enhances the compound's reactivity and potential interactions with biological targets.
- An azetidine moiety , contributing to its pharmacological properties.
The molecular formula is C₁₆H₁₃Cl₂N₅O₃S, with a molecular weight of 426.27 g/mol. The presence of chlorine and methyl groups on the phenyl ring increases its chemical reactivity and influences its biological activity.
Biological Activities
Research indicates that compounds containing the oxadiazole moiety exhibit a wide range of biological activities:
-
Anticancer Activity :
- Studies have shown that derivatives of oxadiazoles can inhibit cancer cell proliferation. For instance, compounds similar to the one have demonstrated significant cytotoxicity against various cancer cell lines, including colon (HCT-116) and breast (MCF7) cancer cells .
- The compound's ability to interact with enzymes involved in cancer cell metabolism suggests it may serve as a lead compound for further drug development aimed at treating malignancies.
- Antimicrobial Properties :
- Anti-inflammatory Effects :
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are implicated in cancer progression and inflammation .
- Molecular Docking Studies : Computational studies have provided insights into how this compound interacts with target proteins at the molecular level. Such studies reveal binding affinities that correlate with observed biological activities, guiding future modifications for enhanced efficacy .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related oxadiazole compounds:
| Study | Compound | Cell Line Tested | IC50 Value (μM) | Activity |
|---|---|---|---|---|
| Compound A | HCT-116 (Colon Cancer) | 0.67 | Anticancer | |
| Compound B | MCF7 (Breast Cancer) | 0.80 | Anticancer | |
| Compound C | HeLa (Cervical Cancer) | 0.87 | Anticancer |
These findings underscore the potential of oxadiazole derivatives as effective anticancer agents.
特性
IUPAC Name |
5-[1-(2,4-dichloro-5-methylphenyl)sulfonylazetidin-3-yl]-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O3S/c1-11-7-16(15(20)8-14(11)19)27(24,25)23-9-13(10-23)18-21-17(22-26-18)12-5-3-2-4-6-12/h2-8,13H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJXBFUGADOAOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














